S-(5-氯-1,3-苯并噁唑-2-基) 3-氯苯甲硫酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

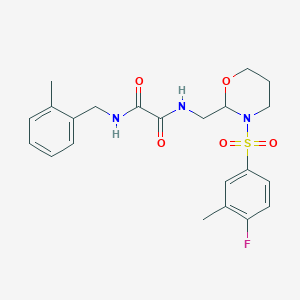

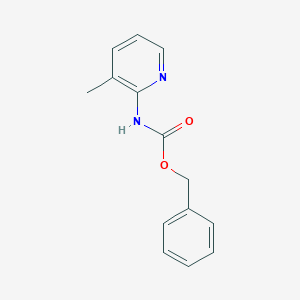

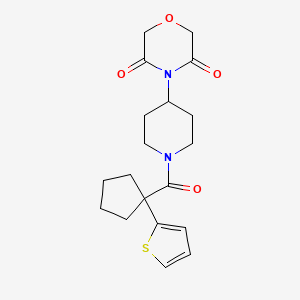

“S-(5-chloro-1,3-benzoxazol-2-yl) 3-chlorobenzenecarbothioate” is a chemical compound that contains an azole ring structure . Azole compounds are known for their antibacterial and antifungal properties . This compound is a derivative of Benzoxazolinone, which naturally occurs in plants and plays a role as defense compounds against bacteria, fungi, and insects .

Synthesis Analysis

The synthesis of this compound involves the reaction of amino-4-chlorophenol, potassium hydroxide, and carbon disulfide in ethanol . Further details about the synthesis process can be found in the referenced articles .Molecular Structure Analysis

The molecule has a nitrogen atom between 1,3-benzoxazol-2-yl and 5-chloro-1,3-benzoxazol-2-yl groups . For this compound, there are twelve possible conformers and tautomers .科学研究应用

Metal Complexes and Spectral Analysis

The Co(II), Ni(II), and Cu(II) metal complexes of this compound have been synthesized and characterized by various methods such as 1H-NMR, LC-mass, IR, UV–Visible, and XRD studies . These complexes are non-electrolytic in nature .

Cytotoxicity Activity

These metal complexes have been screened for their cytotoxicity activity on MCF-7 (estrogen receptor-positive human breast cancer cells) and HepG2 (liver hepatocellular carcinoma) cell lines .

Antioxidant Activity

The in vitro DPPH free radical scavenging activity of these complexes has been carried out, which show promising results . This is correlated with computational in silico molecular docking using human antioxidant enzyme in complexes with the competitive inhibitor DTT .

Antibacterial Activity

The antibacterial activity of this compound and its derivatives has been measured against various Gram-positive and Gram-negative bacteria . Some derivatives have shown good activity against Staphylococcus aureus and Escherichia coli .

Antifungal Activity

This compound and its derivatives have demonstrated antifungal activity, similar to the standard drug voriconazole against Aspergillus niger . Some derivatives have shown good antifungal activity against Candida albicans .

Drug Discovery

The benzoxazole ring structure in this compound has been extensively used as a starting material for different mechanistic approaches in drug discovery . It exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities .

Treatment of Insomnia

A derivative of this compound, Suvorexant, is a dual orexin receptor antagonist that is currently being tested in phase III clinical trials for the treatment of primary insomnia .

Alzheimer’s Disease Research

Suvorexant has also been found to ameliorate cognitive impairments and pathology in APP/PS1 transgenic mice, which are commonly used in Alzheimer’s disease research .

属性

IUPAC Name |

S-(5-chloro-1,3-benzoxazol-2-yl) 3-chlorobenzenecarbothioate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7Cl2NO2S/c15-9-3-1-2-8(6-9)13(18)20-14-17-11-7-10(16)4-5-12(11)19-14/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZGWEQLJXULAMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)SC2=NC3=C(O2)C=CC(=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7Cl2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

S-(5-chloro-1,3-benzoxazol-2-yl) 3-chlorobenzenecarbothioate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-4-methyl-1,3-thiazole-5-carboxylic acid hydrochloride](/img/structure/B2742163.png)

![1-[(2-Hydroxy-3-methoxyphenyl)methyl]piperidin-4-ol](/img/structure/B2742168.png)

![N-[3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)phenyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2742171.png)

![3-phenyl-9-(2,2,6,6-tetramethylpiperidin-4-yl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2742175.png)

![4-{[1-(5-Fluoro-2-methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine](/img/structure/B2742180.png)

![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,1-dimethylimidazole-4-carboxamide](/img/structure/B2742184.png)